Butyl 4-nitrophenyl hexylphosphonate
CAS No.:
Cat. No.: VC16181169
Molecular Formula: C16H26NO5P
Molecular Weight: 343.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H26NO5P |
|---|---|
| Molecular Weight | 343.35 g/mol |
| IUPAC Name | 1-[butoxy(hexyl)phosphoryl]oxy-4-nitrobenzene |
| Standard InChI | InChI=1S/C16H26NO5P/c1-3-5-7-8-14-23(20,21-13-6-4-2)22-16-11-9-15(10-12-16)17(18)19/h9-12H,3-8,13-14H2,1-2H3 |
| Standard InChI Key | DNVDUMRDCABCRP-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCP(=O)(OCCCC)OC1=CC=C(C=C1)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Characteristics
Butyl 4-nitrophenyl hexylphosphonate belongs to the organophosphonate family, characterized by a phosphonate group (PO₃) linked to a hexyl chain and a 4-nitrophenyl moiety. Its molecular formula is C₁₆H₂₆NO₆P, with a molecular weight of 383.35 g/mol . The IUPAC name, 1-[hexyl(butoxy)phosphoryl]oxy-4-nitrobenzene, reflects its branched structure, which includes a butoxy group, a hexyl chain, and a nitro-substituted aromatic ring.
Table 1: Key Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₂₆NO₆P | |
| Molecular Weight | 383.35 g/mol | |
| CAS Number | 259827-72-0 | |
| SMILES | CCCCCCP(=O)(OCCCC)OC1=CC=C(C=C1)N+[O⁻] | |
| Solubility | Lipophilic, soluble in organic solvents (e.g., MTBE) |
The compound’s phosphonate group enables covalent binding to serine residues in lipases, while the 4-nitrophenyl moiety acts as a chromophore, releasing a yellow-colored 4-nitrophenolate anion upon enzymatic cleavage . This property underpins its utility in spectrophotometric assays.
Synthesis and Manufacturing Processes
The synthesis of butyl 4-nitrophenyl hexylphosphonate involves selective esterification of phosphonic acids. A 2021 study demonstrated that phosphonic acids react with alkoxy donors (e.g., butanol) in methyl tert-butyl ether (MTBE) at controlled temperatures (30–145°C) to yield mono- or diesters . For example, hexylphosphonic acid reacts with 4-nitrophenyl butyl carbonate in MTBE at 90°C for 24 hours, achieving yields exceeding 85% .
Table 2: Representative Synthesis Conditions
| Substrate | Donor | Temp. (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Hexylphosphonic acid | 4-Nitrophenyl butyl carbonate | 90 | 24 | 89 |
| Benzylphosphonic acid | Butanol | 145 | 24 | 99 |
Critical challenges include avoiding polymerization of reactive intermediates (e.g., vinylphosphonic acid) and optimizing solvent systems to enhance solubility . Advanced techniques like ³¹P NMR monitoring ensure precise control over reaction progress .
Biochemical Applications and Mechanism of Action
Butyl 4-nitrophenyl hexylphosphonate is a suicide inhibitor of lipases, enzymes critical for lipid metabolism. Upon binding to the active site, the phosphonate group forms a covalent adduct with the catalytic serine residue, irreversibly inactivating the enzyme . Concurrently, the 4-nitrophenyl group is hydrolyzed, releasing 4-nitrophenolate, which is detectable at 405 nm .
Key Applications:
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Active Site Titration: Quantifies active lipase concentrations in complex mixtures by correlating 4-nitrophenolate release with enzyme activity .
-
Enzyme Kinetics: Measures substrate preference (e.g., long-chain vs. short-chain esters) by varying the alkyl chain length .
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Structural Studies: Crystallographic analyses of inhibited lipases reveal binding modes and conformational changes .
Recent work by Giunta et al. (2020) demonstrated that engineering the nano-environment of lipases alters their interaction with inhibitors like butyl 4-nitrophenyl hexylphosphonate, enabling tailored enzymatic properties .
Analytical and Research Applications
| Parameter | Value | Source |
|---|---|---|
| Purity | ≥98% | |
| Detection Method | UV-Vis (405 nm) | |
| HPLC Retention Time | 8.2 min (C18 column, acetonitrile/water) |
Recent Advances and Future Directions
Emerging studies explore hybrid systems combining this inhibitor with engineered enzymes for industrial biocatalysis. Alonso et al. (2020) developed dual-active-site proteins that synergize with butyl 4-nitrophenyl hexylphosphonate to enhance lipid hydrolysis in non-aqueous media . Future research may focus on:
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